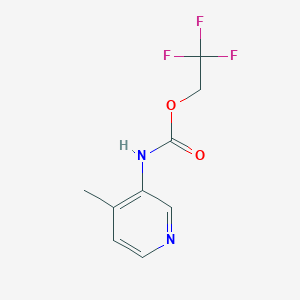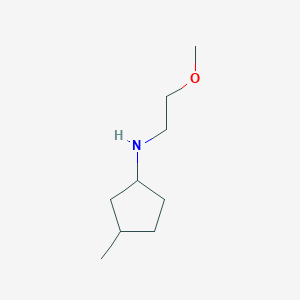
N-(2-methoxyethyl)-3-methylcyclopentan-1-amine
Übersicht
Beschreibung
“N-(2-methoxyethyl)-3-methylcyclopentan-1-amine” is an organic compound that contains an amine group (-NH2) and a methoxyethyl group (-OCH2CH3). These types of compounds are often used in the synthesis of various pharmaceuticals and other organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely show the typical features of amines and ethers. The amine group might be involved in hydrogen bonding, while the ether group might contribute to the overall polarity of the molecule .Chemical Reactions Analysis
Amines, such as this compound, can undergo a variety of chemical reactions, including alkylation, acylation, and reactions with acids to form amine salts . The ether group might make the molecule more resistant to reactions that involve breaking carbon-carbon bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Amines generally have higher boiling points than similar-sized molecules that don’t engage in hydrogen bonding. The presence of the ether and cyclopentane groups might make the compound more hydrophobic .Wissenschaftliche Forschungsanwendungen
Substance P Receptor Antagonism
N-(2-methoxyethyl)-3-methylcyclopentan-1-amine, as a component of CP-96,345, has shown potency as a nonpeptide antagonist of the substance P (NK1) receptor. This compound inhibited substance P-induced salivation in rats, demonstrating its potential for investigating the physiological properties of substance P and its role in diseases (Snider et al., 1991).
Manganese(II) Complexes
In the field of inorganic chemistry, this compound has been utilized in synthesizing manganese(II) complexes. These complexes have shown diverse coordination patterns and potential applications in magnetic studies (Wu et al., 2004).
[2 + 3]-Cycloaddition in Organic Chemistry
In organic chemistry, this compound has been involved in [2 + 3]-cycloaddition reactions. These reactions have been explored for synthesizing various organic compounds, including 3-Benzyl-1,3-thiazolidines (Gebert et al., 2003).
N-Methylation in Catalytic Processes
This compound has relevance in catalytic processes, specifically in the N-methylation of amines. N-methylation is significant in the production of various chemicals like medicines and dyes, highlighting its industrial importance (Su et al., 2016).
Wirkmechanismus
Safety and Hazards
Like all chemicals, this compound should be handled with care. Direct contact with the skin or eyes should be avoided, and inhalation or ingestion should be prevented. The compound should be used only in a well-ventilated area and stored properly to prevent degradation or reactions with other chemicals .
Zukünftige Richtungen
The future research directions would depend on the context in which this compound is being used. If it’s a pharmaceutical, future studies might focus on improving its efficacy or reducing side effects. If it’s a chemical reagent, research might focus on finding new reactions that it can catalyze or new ways to synthesize it .
Eigenschaften
IUPAC Name |
N-(2-methoxyethyl)-3-methylcyclopentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-8-3-4-9(7-8)10-5-6-11-2/h8-10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTBJVVCFQRSAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)NCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



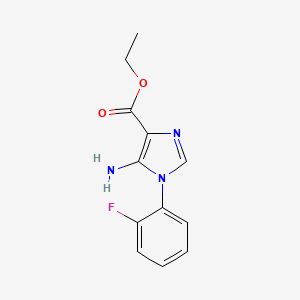

![5-Bromo-7-fluorobenzo[d]oxazol-2-amine](/img/structure/B1374006.png)
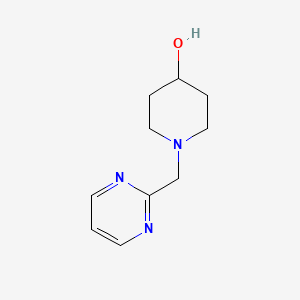
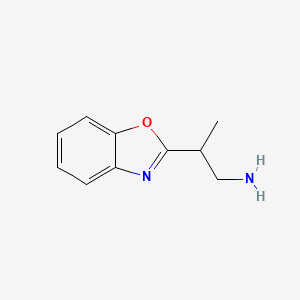
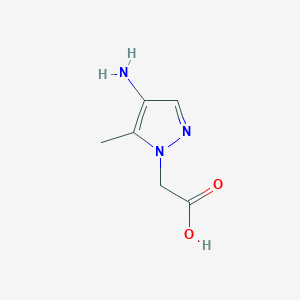
![1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-ol](/img/structure/B1374011.png)
![2-propyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one](/img/structure/B1374012.png)
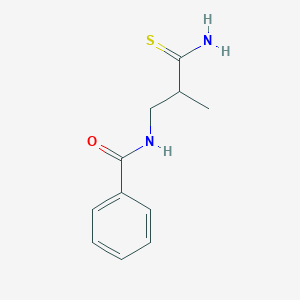
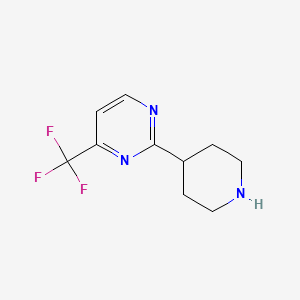


![1-[(2-Amino-6-fluorophenyl)methyl]-3-methyl-1,2-dihydropyridin-2-one](/img/structure/B1374022.png)
